

Unveiling the Potency of Foy 251: A Comparative Guide to TMPRSS2 Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Foy 251

Cat. No.: B021791

[Get Quote](#)

The Transmembrane Protease, Serine 2 (TMPRSS2) has emerged as a critical host factor for the entry of several respiratory viruses, including SARS-CoV-2, making it a prime target for therapeutic intervention. Among the inhibitors of TMPRSS2, **Foy 251** (also known as GBPA or 4-(4-guanidinobenzoyloxy)phenylacetic acid) has garnered significant attention. This guide provides a comprehensive comparison of **Foy 251**'s activity against TMPRSS2 with other notable inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Foy 251 is the active metabolite of Camostat mesylate, a serine protease inhibitor.^{[1][2][3]} Following oral administration, Camostat mesylate is rapidly converted to **Foy 251**, which is the primary driver of TMPRSS2 inhibition in vivo.^{[1][3]} Both molecules are part of a class of synthetic serine protease inhibitors that also includes Nafamostat mesylate and Gabexate mesylate.^{[2][4]}

Comparative Efficacy of TMPRSS2 Inhibitors

The inhibitory activity of **Foy 251** and its counterparts against TMPRSS2 has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. A lower IC₅₀ value indicates a more potent inhibitor. The following table summarizes the IC₅₀ values for several key TMPRSS2 inhibitors.

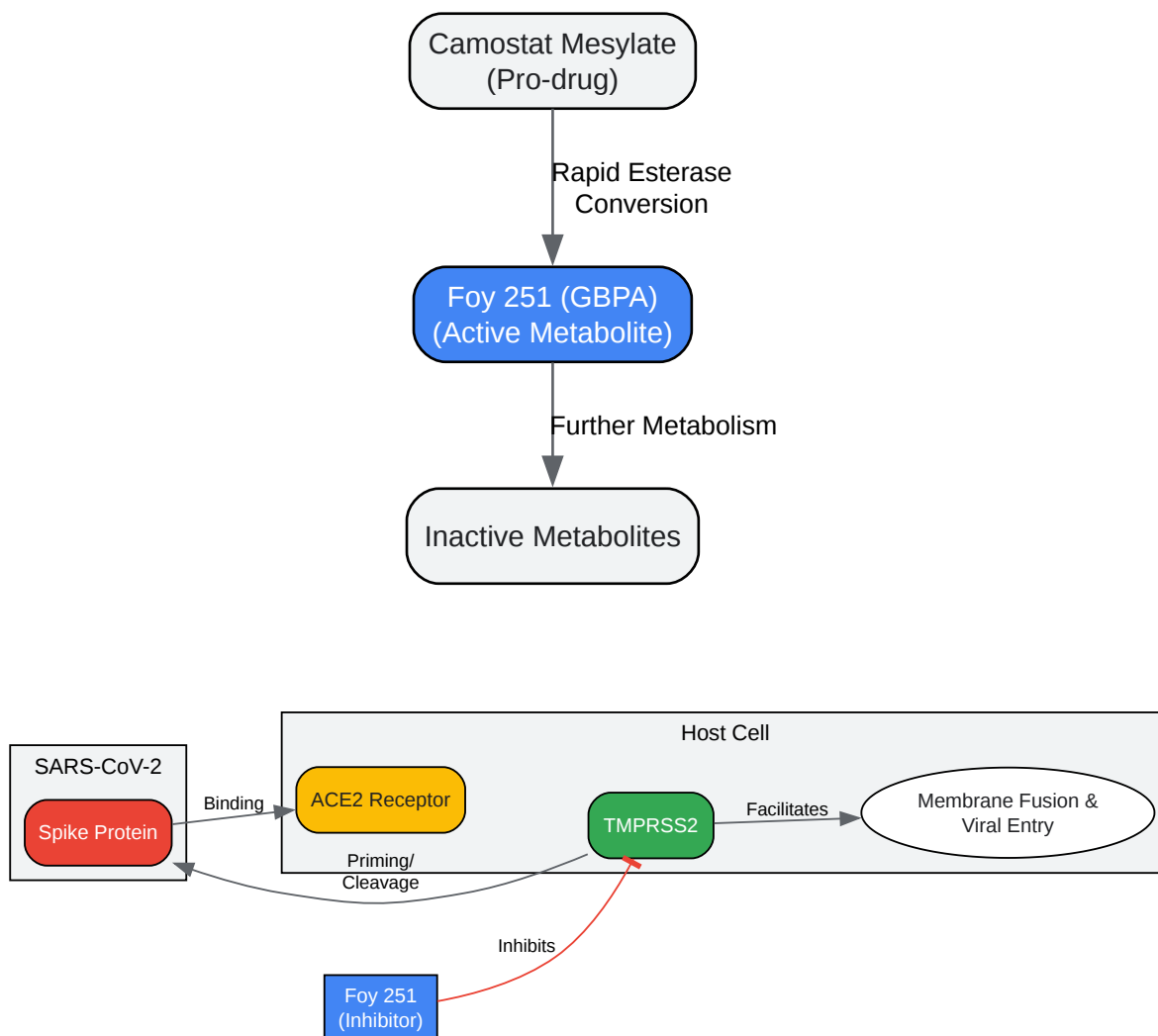
Inhibitor	IC50 against TMPRSS2 (nM)	Notes
Nafamostat mesylate	0.27[2][5]	The most potent among the compared inhibitors in this assay.[2]
Camostat mesylate	6.2[2][5]	A pro-drug that is rapidly metabolized to Foy 251.[2][3]
Foy 251 (GBPA)	33.3[2][5][6]	The active metabolite of Camostat mesylate.[1][2]
Gabexate mesylate	130[2][5]	Another clinically used serine protease inhibitor.
Debrisoquine	23,000 (23 μ M)[7]	A non-covalent inhibitor identified through screening.
MM3122	Not explicitly stated in nM, but described as significantly more potent than Camostat and Nafamostat.[8]	A novel, potent ketobenzothiazole inhibitor.[8]

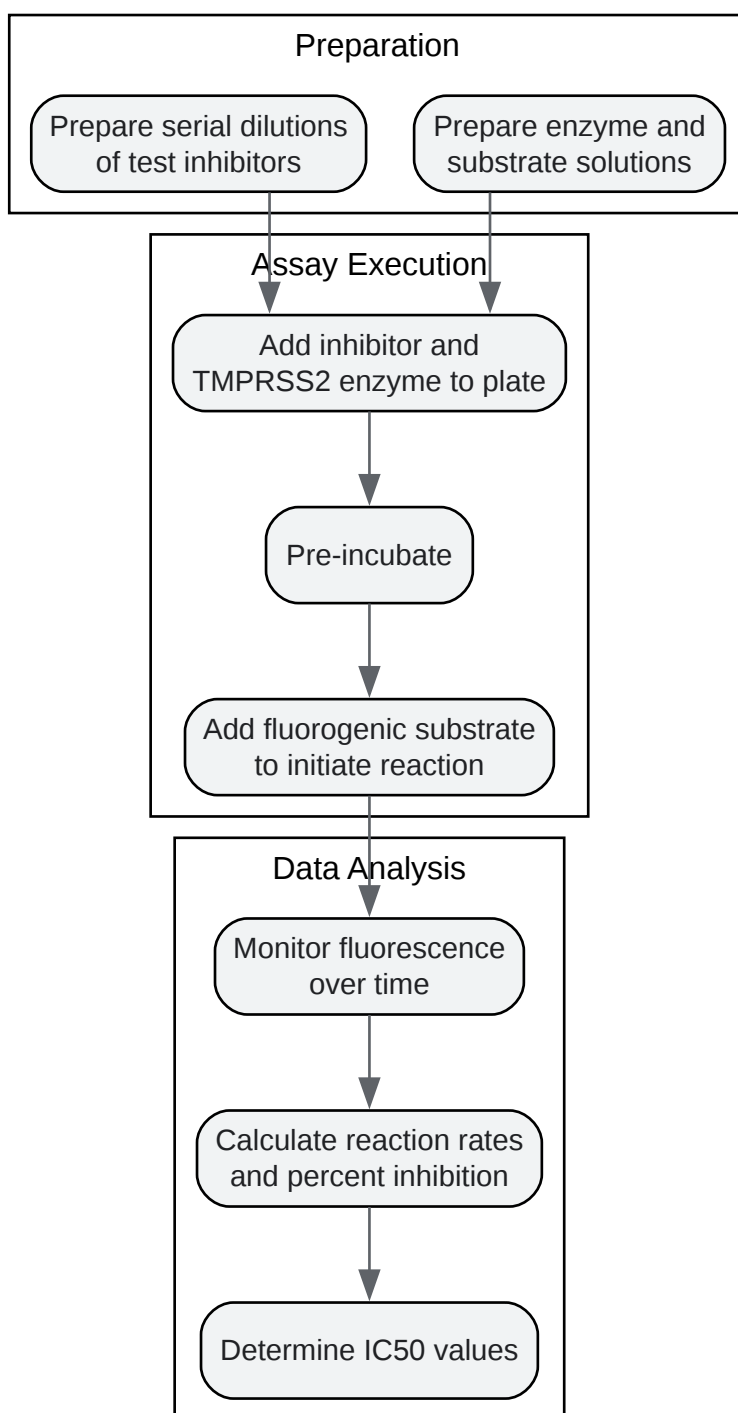
It is noteworthy that while **Foy 251** is less potent than its parent compound, Camostat mesylate, and significantly less potent than Nafamostat in direct enzymatic assays, both **Foy 251** and Camostat mesylate have demonstrated comparable efficiency in inhibiting SARS-CoV-2 infection in cell culture models.[9] This may be due to the rapid conversion of Camostat to **Foy 251** in the presence of fetal calf serum in cell culture media.[9]

Mechanism of Action and Molecular Interactions

Foy 251 and other guanidinobenzoyl-containing drugs like Camostat and Nafamostat are competitive inhibitors that act through covalent modification of the serine residue (Ser-441) in the active site of TMPRSS2.[1][10] This process involves an initial reversible, non-covalent binding to form a Michaelis complex, followed by the formation of a stable, long-lived covalent bond that inactivates the enzyme.[1][11]

The following diagram illustrates the metabolic relationship between Camostat mesylate and its active form, **Foy 251**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate- Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. TMPRSS2 Inhibitor Discovery Facilitated through an In Silico and Biochemical Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Unveiling the Potency of Foy 251: A Comparative Guide to TMPRSS2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021791#validation-of-foy-251-activity-against-tmprss2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com